![molecular formula C21H18O7 B1264734 Mitorubrin](/img/structure/B1264734.png)
Mitorubrin
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Overview
Description
Mitorubrin is an azaphilone that is 7,8-dihydro-6H-2-benzopyran substituted by a methyl group at position 7, oxo groups at positions 6 and 8, a propenyl group at position 3 and a (2,4-dihydroxy-6-methylbenzoyl)oxy group at position 7. It is an azaphilone and a beta-diketone.
Scientific Research Applications
Antifungal Activity Enhancement
Mitorubrin derivatives, such as 6'-Hydroxy-3'-methoxy-mitorubrin, have been found to potentiate the antifungal activity of miconazole against Candida albicans. These derivatives were isolated from Penicillium radicum and exhibit a common isochromane-like ring structure which contributes to their biological activity (Yamazaki, Ōmura, & Tomoda, 2010).
Azaphilone Heterodimers in Fungi
Mitorubrin derivatives have been observed in the ascomata of certain Talaromyces species of fungi. These derivatives vary in their optical rotations, indicating different stereochemical configurations. This study highlights the diversity of mitorubrin derivatives in nature (Suzuki et al., 1999).
Synthetic Approach
Synthetic strategies for creating mitorubrin and related azaphilone natural products have been developed. These syntheses involve steps like oxidative dearomatization and olefin cross-metathesis, demonstrating the chemical complexity and potential for laboratory production of mitorubrin-like compounds (Zhu & Porco, 2006).
Gas-phase Fragmentation Studies
The gas-phase fragmentation pathways of mitorubramines, derivatives of mitorubrin, have been studied using high-resolution mass spectrometry. This research provides insights into the structural characteristics of mitorubrin derivatives and their potential as secondary metabolites in fungi (Svilar et al., 2012).
Biofilm Inhibition
Hybridorubrins, unique azaphilone heterodimers derived from mitorubrin, have shown strong inhibition of Staphylococcus aureus biofilm formation. This finding indicates a potential application of mitorubrin derivatives in addressing bacterial infections, especially those involving biofilms (Becker et al., 2020).
properties
Product Name |
Mitorubrin |
---|---|
Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+ |
InChI Key |
ZLULUXWJVBHEMS-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Canonical SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
synonyms |
mitorubrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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